2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that contains both piperazine and pyrrolidine rings attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-(pyrrolidin-1-yl)pyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyrimidine: Lacks the pyrrolidine ring, which may affect its binding properties and biological activity.
4-(Pyrrolidin-1-yl)pyrimidine: Lacks the piperazine ring, which may influence its chemical reactivity and interactions.
Uniqueness
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both piperazine and pyrrolidine rings, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-piperazin-1-yl-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C12H19N5/c1-2-8-16(7-1)11-3-4-14-12(15-11)17-9-5-13-6-10-17/h3-4,13H,1-2,5-10H2 |
InChI Key |
QWMDRNHEZPRPBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCNCC3 |
Origin of Product |
United States |
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